Fmoc-Nle-OH Fmoc-Nle-OH
Brand Name: Vulcanchem
CAS No.: 77284-32-3
VCID: VC21538537
InChI: InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
SMILES: CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

Fmoc-Nle-OH

CAS No.: 77284-32-3

Cat. No.: VC21538537

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Nle-OH - 77284-32-3

CAS No. 77284-32-3
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Standard InChI Key VCFCFPNRQDANPN-IBGZPJMESA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structure

Fmoc-Nle-OH, formally known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a protected amino acid with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . This compound represents L-norleucine protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting strategy in peptide synthesis.

The structure features:

  • An Fmoc protecting group at the N-terminus

  • A linear aliphatic side chain (butyl group) characteristic of norleucine

  • A carboxylic acid group at the C-terminus

  • S-configuration at the α-carbon, designating the L-stereochemistry

The CAS registry number for this compound is 77284-32-3 . Additional identifiers include:

  • PubChem CID: 92489508

  • MDL Number: MFCD00037537

  • InChIKey: VCFCFPNRQDANPN-IBGZPJMESA-N

Physical and Chemical Properties

Fmoc-Nle-OH exhibits distinct physical and chemical properties that are crucial for its application in peptide synthesis. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Fmoc-Nle-OH

PropertyValueReference
Physical StateCrystalline powder/solid
ColorWhite to off-white
Melting Point141-145°C
Optical Rotation[α]20/D 18±1°, c = 1% in DMF
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
pKa3.91±0.21 (Predicted)
Boiling Point565.6±33.0°C (Predicted)
Density1.209±0.06 g/cm3 (Predicted)

The compound's stereochemical purity is crucial for peptide synthesis applications, with commercial products typically offering enantiomeric purity ≥99.5% . High-performance liquid chromatography (HPLC) purity standards for commercial preparations typically exceed 98.0% .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-Nle-OH is extensively used in Fmoc-based solid-phase peptide synthesis (SPPS), a methodology that has become the standard for peptide production in both research and industrial settings . Norleucine (Nle) serves as:

  • A structural analog of methionine that resists oxidation

  • A replacement for leucine in structure-activity relationship studies

  • A non-coded amino acid that can enhance peptide stability

  • A probe in protein folding and binding studies

Deprotection Methods

The Fmoc protecting group in Fmoc-Nle-OH requires specific deprotection conditions during peptide synthesis. Research has explored various deprotection reagents, as summarized in Table 2.

Table 2: Fmoc Deprotection Methods Evaluated with Peptides Containing Norleucine

Deprotection ReagentConcentrationTemperature (°C)Crude Yield (%)Crude Purity (%)Isolated Yield (%)Reference
Piperidine (PPR)20%60704617
Dipropylamine (DPA)25%60455010
Piperidine (PPR)20%906.628n.d.
Dipropylamine (DPA)25%904.625n.d.

Research by Rodriguez et al. demonstrated that diluted solutions of 4-methylpiperidine (as low as 2.5%) can effectively remove the Fmoc group, providing an environmentally friendlier alternative to traditional deprotection methods .

Additional innovative deprotection approaches include:

  • Sodium azide as a mild Fmoc removal agent that operates without base

  • Piperazine/DBU combination for rapid Fmoc deprotection in less than one minute

  • Pyrrolidine in less polar solvent mixtures like DMSO/ethyl acetate (1:9)

Stock Solution Preparation

For laboratory applications, precise stock solution preparation is essential. Table 3 provides guidance for preparing Fmoc-Nle-OH solutions at various concentrations.

Table 3: Stock Solution Preparation Guidelines for Fmoc-Nle-OH

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.8297 mL14.1483 mL28.2965 mL
5 mM0.5659 mL2.8297 mL5.6593 mL
10 mM0.283 mL1.4148 mL2.8297 mL

DMSO is recommended as a primary solvent for preparing stock solutions, with a reported solubility of 100 mg/mL (282.96 mM) when subjected to ultrasonic treatment .

SupplierCatalog NumberPurity SpecificationPackage SizesReference
Sigma-Aldrich (Novabiochem)852014≥98.0% (HPLC)5 g
TCIF1324>98.0% (HPLC)5 g, 25 g
P3 BioSystems47182Not specifiedNot specified
Watanabe ChemicalK00449≥98% (HPLC)5 g, 25 g

Quality control parameters typically include:

  • Identity confirmation via IR spectroscopy

  • Enantiomeric purity ≥99.5%

  • HPLC purity ≥98.0%

  • TLC purity ≥98%

  • Water content ≤1.00% (Karl Fischer method)

  • Solubility in DMF at specified concentrations

Research Applications and Case Studies

Peptide Synthesis Applications

Fmoc-Nle-OH has been utilized in the synthesis of various bioactive peptides, including:

  • Afamelanotide, a synthetic analog of α-melanocyte stimulating hormone used in erythropoietic protoporphyria treatment

  • Bivalirudin, a direct thrombin inhibitor used as an anticoagulant

  • p53-derived peptides with halodifluoromethyl moieties for oncological applications

  • Membrane-active peptides like LBF14, which can disrupt membrane morphology regardless of specific membrane composition

Advanced Research Applications

Recent research has explored:

  • Modified Deprotection Strategies: Studies by Chen et al. demonstrated sodium azide as an effective Fmoc deprotection agent that can selectively remove the Fmoc group without affecting other protecting groups .

  • Environmentally Friendly SPPS: Rodriguez et al. developed a protocol using diluted 4-methylpiperidine (2.5%) for Fmoc removal, which is less harmful to humans and the environment while maintaining high efficiency in peptide synthesis .

  • Reduction of Aspartimide Formation: Research reported by Jad et al. showed that dipropylamine (DPA) significantly reduced aspartimide formation during Fmoc deprotection compared to conventional piperidine-based methods .

  • Incorporation in Specialized Peptides: Fmoc-Nle-OH has been used in the synthesis of peptides containing halodifluoromethyl moieties, which can form halogen bonds and enhance binding properties to targets like Mdm4, an important oncological target .

Related Compounds

Several structurally related compounds are relevant in peptide chemistry:

  • Fmoc-D-Nle-OH: The D-enantiomer of norleucine protected with Fmoc, useful for creating peptides with increased resistance to enzymatic degradation .

  • Fmoc-N-Me-Nle-OH: N-methylated version with molecular formula C22H25NO4 and CAS number 112883-42-8, used to introduce N-methyl amino acids which can alter peptide conformation and stability .

  • Fmoc-Nle-Nle-OH: A dipeptide containing two norleucine residues protected with Fmoc, useful for specific sequence requirements in peptide synthesis .

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